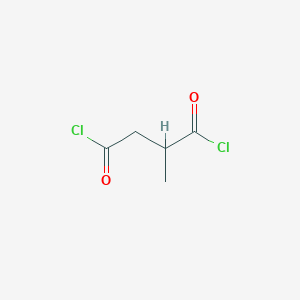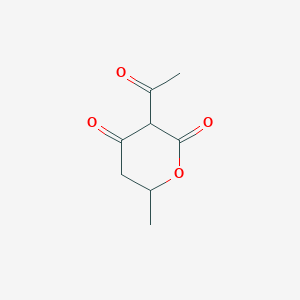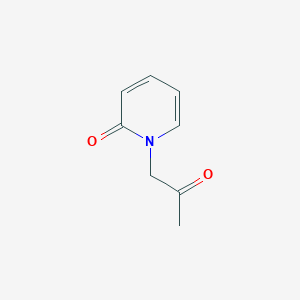
Methyl succinyl chloride
描述
Methyl succinyl chloride, also known as methyl 4-chloro-4-oxobutanoate, is an organic compound with the molecular formula C5H7ClO3. It is a colorless to light yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both ester and acid chloride functional groups.
准备方法
Synthetic Routes and Reaction Conditions
Methyl succinyl chloride can be synthesized through the chloroacylation of itaconic acid. The reaction involves the addition of a chloroacylation reagent to itaconic acid, resulting in the formation of this compound . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the reaction.
Industrial Production Methods
In industrial settings, this compound is produced through the esterification of succinic acid followed by chlorination. The esterification process involves reacting succinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl succinate. The methyl succinate is then chlorinated using thionyl chloride or phosphorus trichloride to yield this compound .
化学反应分析
Types of Reactions
Methyl succinyl chloride undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form methyl succinate and hydrochloric acid.
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Reduction: Can be reduced to form methyl succinate using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water, often under acidic or basic conditions.
Nucleophilic Substitution: Amines or alcohols, typically in the presence of a base like pyridine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Hydrolysis: Methyl succinate and hydrochloric acid.
Nucleophilic Substitution: Amides or esters depending on the nucleophile used.
Reduction: Methyl succinate.
科学研究应用
Methyl succinyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Polymer Chemistry: In the production of specialty polymers and resins.
Biochemistry: As a reagent in the modification of biomolecules.
Medicinal Chemistry: In the development of new drug candidates and prodrugs.
作用机制
The mechanism of action of methyl succinyl chloride involves its reactivity with nucleophiles due to the presence of the acid chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, facilitating the formation of new chemical compounds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
Methyl succinyl chloride can be compared with other similar compounds such as:
Methyl 4-chloro-4-oxobutyrate: Similar in structure but lacks the acid chloride group, making it less reactive.
Succinic acid monomethyl ester chloride: Similar in reactivity but has different physical properties.
Methyl 3-chloroformyl propionate: Similar in reactivity but has a different carbon chain length.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, polymer chemistry, and medicinal chemistry. Its unique reactivity due to the presence of both ester and acid chloride functional groups makes it a valuable intermediate in various chemical processes.
属性
IUPAC Name |
2-methylbutanedioyl dichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O2/c1-3(5(7)9)2-4(6)8/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGXLRRTBBCVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500977 | |
| Record name | 2-Methylbutanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44806-45-3 | |
| Record name | 2-Methylbutanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine](/img/structure/B3060417.png)




![1-Ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B3060425.png)








